

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 3-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectrum of **3-heptanol**. The document presents quantitative ¹H and ¹³C NMR data in clearly structured tables, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure and its magnetic environments. This information is critical for the structural elucidation, identification, and purity assessment of **3-heptanol** in research and development settings.

Nuclear Magnetic Resonance Data of 3-Heptanol

The following tables summarize the ¹H and ¹³C NMR spectral data for **3-heptanol**. The data is compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectral Data

Solvent: CDCl₃ Spectrometer Frequency: 90 MHz



Chemical Shift (δ) [ppm]	Multiplicity	Integration (No. of Protons)	Assignment
0.90	Triplet	3	H-7
0.91	Triplet	3	H-1
1.2-1.6	Multiplet	8	H-2, H-4, H-5, H-6
1.63	Singlet	1	О-Н
3.55	Multiplet	1	H-3

¹³C NMR Spectral Data

Solvent: CDCl3 Spectrometer Frequency: 22.63 MHz

Chemical Shift (δ) [ppm]	Assignment
10.0	C-1
14.0	C-7
19.1	C-6
30.1	C-2
39.2	C-5
74.0	C-4
74.0	C-3

Experimental Protocol

The following is a representative experimental protocol for acquiring the NMR spectrum of **3-heptanol**.

- 1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of 3-heptanol for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.



- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
- Gently swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
- 2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
- Place the sample into the NMR magnet.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.
- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

Visualization of 3-Heptanol Structure and NMR Assignments

The following diagram illustrates the chemical structure of **3-heptanol** with annotations corresponding to the proton and carbon assignments in the NMR spectra.



3-Heptanol with NMR assignments.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com